molecular formula C11H11ClO B6323128 4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol CAS No. 75373-69-2

4-(3-Chlorophenyl)-2-methylbut-3-yn-2-ol

Cat. No. B6323128
Key on ui cas rn: 75373-69-2
M. Wt: 194.66 g/mol
InChI Key: GRUBHRFOQSKQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915424B2

Procedure details

Add triethylamine (75 mL), 1-bromo-3-chlorobenzene (24.1 g, 0.126 mol), and 2-methylbut-3-yn-2-ol (15 mL, 0.152 mol) to a degassed mixture of bis(triphenylphosphine)palladium (II) dichloride (49 mg, 7.1 10−5 mol) and copper (I) iodide (2.4 mg, 1.26 10−5 mol). Stir at 90° C. for 72 h. Cool the reaction mixture to room temperature. Filter, concentrate and dissolve in ethyl acetate. Wash with water and dry the organic phase over sodium sulfate. Filter, concentrate and purify the residue by silica gel chromatography, eluting with hexane:ethyl acetate 6:1, to give the title compound (23 g, 94%).
Name
bis(triphenylphosphine)palladium
Quantity
49 mg
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
2.4 mg
Type
catalyst
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[CH:3]=1.[CH3:9][C:10]([OH:14])([C:12]#[CH:13])[CH3:11]>C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.C(N(CC)CC)C>[Cl:8][C:4]1[CH:3]=[C:2]([C:13]#[C:12][C:10]([CH3:11])([OH:14])[CH3:9])[CH:7]=[CH:6][CH:5]=1 |^1:20,34|

Inputs

Step One
Name
bis(triphenylphosphine)palladium
Quantity
49 mg
Type
catalyst
Smiles
C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1
Name
copper (I) iodide
Quantity
2.4 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
24.1 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
CC(C)(C#C)O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
Stir at 90° C. for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to room temperature
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
DISSOLUTION
Type
DISSOLUTION
Details
dissolve in ethyl acetate
WASH
Type
WASH
Details
Wash with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic phase over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify the residue by silica gel chromatography
WASH
Type
WASH
Details
eluting with hexane:ethyl acetate 6:1

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C#CC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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